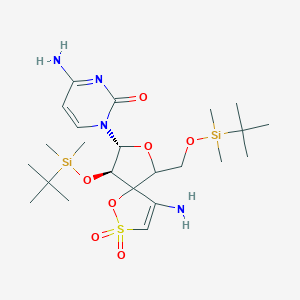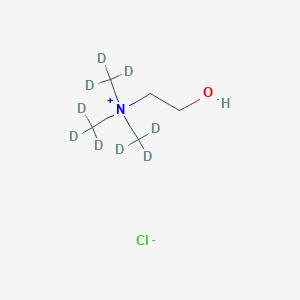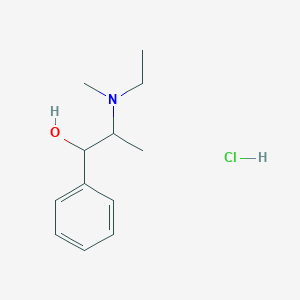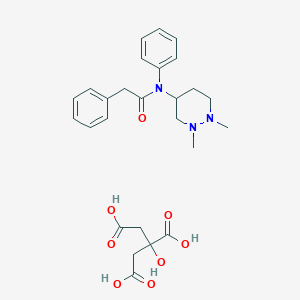
Benzeneacetamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzeneacetamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as HDP-CDCA and has been studied for its potential therapeutic applications.
作用机制
HDP-CDCA exerts its therapeutic effects through multiple mechanisms of action. It has been shown to activate the farnesoid X receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid metabolism and liver function. Activation of FXR by HDP-CDCA can lead to the inhibition of liver fibrosis and the promotion of liver regeneration. HDP-CDCA has also been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in the development of liver cancer.
生化和生理效应
HDP-CDCA has been shown to have a range of biochemical and physiological effects. It can reduce liver inflammation and fibrosis, improve liver function, and inhibit the growth of liver cancer cells. It has also been shown to reduce lipid accumulation in the liver and improve insulin sensitivity in animal models of non-alcoholic fatty liver disease.
实验室实验的优点和局限性
One advantage of using HDP-CDCA in lab experiments is its high purity and stability. It is also readily available and can be synthesized in large quantities. However, one limitation is that it can be expensive to produce, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the safety and toxicity of HDP-CDCA.
未来方向
There are several potential future directions for research on HDP-CDCA. One area of interest is its potential use in the treatment of liver cancer. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in human clinical trials. Additionally, HDP-CDCA may have potential applications in the treatment of other diseases, such as inflammatory bowel disease and diabetes. Further research is needed to explore these possibilities.
Conclusion:
HDP-CDCA is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-cancer effects in the liver. While more research is needed to fully understand its safety and efficacy, HDP-CDCA has the potential to be a valuable tool in the treatment of liver diseases and other conditions.
合成方法
HDP-CDCA is synthesized through a multi-step process, starting with the reaction of hexahydro-1,2-dimethyl-4-pyridazinylamine with benzeneacetamide. The resulting product is then reacted with 2-hydroxy-1,2,3-propanetricarboxylic acid to produce HDP-CDCA. The synthesis method has been optimized to ensure high yield and purity of the final product.
科学研究应用
HDP-CDCA has been studied for its potential therapeutic applications in various diseases, including liver fibrosis, non-alcoholic fatty liver disease, and hepatocellular carcinoma. Studies have shown that HDP-CDCA can inhibit the proliferation of liver cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and anti-fibrotic effects in the liver.
属性
CAS 编号 |
149997-05-7 |
|---|---|
产品名称 |
Benzeneacetamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate |
分子式 |
C26H33N3O8 |
分子量 |
515.6 g/mol |
IUPAC 名称 |
N-(1,2-dimethyldiazinan-4-yl)-N,2-diphenylacetamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C20H25N3O.C6H8O7/c1-21-14-13-19(16-22(21)2)23(18-11-7-4-8-12-18)20(24)15-17-9-5-3-6-10-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-12,19H,13-16H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI 键 |
UFDPCCWLSFEGHP-UHFFFAOYSA-N |
SMILES |
CN1CCC(CN1C)N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
规范 SMILES |
CN1CCC(CN1C)N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
同义词 |
N-(1,2-dimethyldiazinan-4-yl)-N,2-diphenyl-acetamide, 2-hydroxypropane -1,2,3-tricarboxylic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B130665.png)

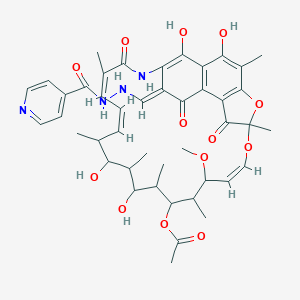
![(3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B130668.png)
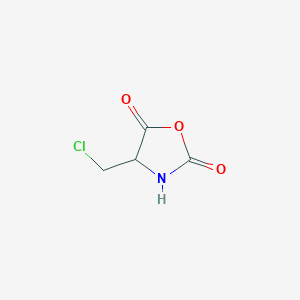
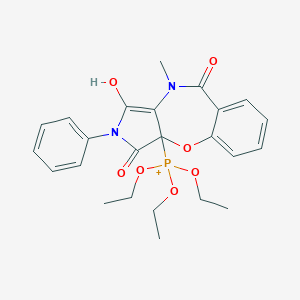
![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)
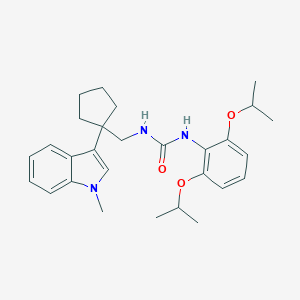
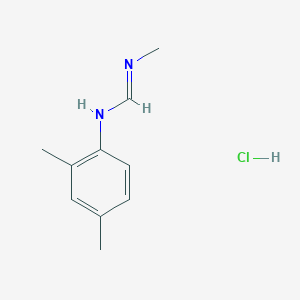
![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130689.png)
